molecular formula C11H16O2 B8440857 1-[4-(Hydroxymethyl)phenyl]butan-1-ol

1-[4-(Hydroxymethyl)phenyl]butan-1-ol

Cat. No.: B8440857
M. Wt: 180.24 g/mol
InChI Key: FUIQXCKOXPDMKT-UHFFFAOYSA-N
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Description

1-[4-(Hydroxymethyl)phenyl]butan-1-ol is a secondary alcohol featuring a hydroxymethyl (-CH2OH) group at the para position of a phenyl ring, which is attached to a four-carbon butanol chain. The hydroxymethyl group enhances hydrophilicity and hydrogen-bonding capacity, which is critical for biological activity and solubility in drug design . The butanol chain may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

Molecular Formula

C11H16O2

Molecular Weight

180.24 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]butan-1-ol

InChI

InChI=1S/C11H16O2/c1-2-3-11(13)10-6-4-9(8-12)5-7-10/h4-7,11-13H,2-3,8H2,1H3

InChI Key

FUIQXCKOXPDMKT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)CO)O

Origin of Product

United States

Comparison with Similar Compounds

Compounds with Hydroxymethylphenyl Substitutions

These compounds share the hydroxymethylphenyl motif but differ in additional functional groups and substitution patterns:

Compound Name Molecular Formula Substituent Details Applications/Notes References
1-[4-(Hydroxymethyl)phenyl]butan-1-ol (Target) C11H16O2 4-hydroxymethylphenyl Hypothesized use as a pharmaceutical intermediate or bioactive scaffold.
1-[4-Bromo-2-(hydroxymethyl)phenyl]-4-(dimethylamino)-1-(4-fluorophenyl)butan-1-ol hydrochloride C19H22BrFNO2·HCl 4-bromo-2-hydroxymethylphenyl, 4-fluorophenyl, dimethylamino Complex derivative with halogen and amino groups; likely a drug impurity or metabolite.
2-[(1,1-Dimethyl-ethyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)-phenyl]ethanone Hydrochloride C14H20NO3·HCl 3-hydroxymethyl, 4-hydroxyphenyl, tert-butylamino Salbutamol-related impurity; highlights positional isomerism effects on activity.
(1RS)-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-2-[(4-phenylbutyl)amino]ethanol C19H26N2O3 3-hydroxymethyl, 4-hydroxyphenyl, phenylbutylamino Salmeterol analog; demonstrates β-agonist structural motifs.

Key Observations :

  • Substitution Position : Hydroxymethyl at the 3-position (e.g., ) vs. 4-position (target) alters electronic and steric interactions, affecting receptor binding in pharmaceuticals.
  • Additional Functional Groups: Halogens (Br, F) or amino groups enhance specificity or toxicity profiles .

Phenyl-Substituted Butanols with Varied Groups

These analogs replace the hydroxymethyl group with other substituents, altering physicochemical properties:

Compound Name Molecular Formula Substituent Details Applications/Notes References
4-[(4-Methylphenyl)amino]butan-1-ol C11H17NO 4-methylphenylamino Versatile intermediate in drug/agrochemical synthesis.
4-(4-Methylphenyl)butan-1-ol C11H16O 4-methylphenyl Hydrophobic backbone for material science research.
1-(4-Methoxyphenyl)butan-1-ol C11H16O2 4-methoxyphenyl Electron-donating methoxy group enhances aromatic reactivity.

Key Observations :

  • Hydrophobicity : Methyl and methoxy groups reduce water solubility compared to hydroxymethyl .

Aliphatic Alcohols with Halogen Substituents

While structurally distinct, these highlight the role of halogens in modifying reactivity:

Compound Name Molecular Formula Substituent Details Applications/Notes References
4-Fluoro-1-butanol C4H9FO 4-fluoro Solvent or intermediate in fluorinated compounds.

Comparison :

  • Polarity : Fluorine increases electronegativity but lacks hydrogen-bonding capacity compared to hydroxymethyl.
  • Toxicity : Halogenated alcohols often require stringent safety protocols .

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